molecular formula C27H24ClN3O4S B15242217 Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15242217
M. Wt: 522.0 g/mol
InChI Key: COBWFSWXDCAOBO-XTQSDGFTSA-N
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Description

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a methyl group, and an indolinylidene group. The compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by reacting the thiazole intermediate with a suitable β-dicarbonyl compound in the presence of a base.

    Introduction of Substituents: The chlorophenyl, methyl, and indolinylidene groups can be introduced through various substitution reactions, often involving the use of organometallic reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H24ClN3O4S

Molecular Weight

522.0 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24ClN3O4S/c1-4-14-30-19-9-7-6-8-18(19)21(24(30)32)23-25(33)31-22(16-10-12-17(28)13-11-16)20(26(34)35-5-2)15(3)29-27(31)36-23/h6-13,22H,4-5,14H2,1-3H3/b23-21+

InChI Key

COBWFSWXDCAOBO-XTQSDGFTSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)Cl)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)Cl)C1=O

Origin of Product

United States

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